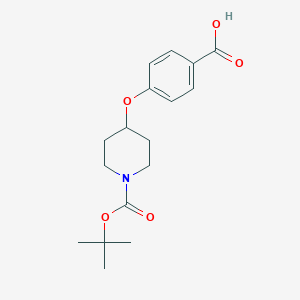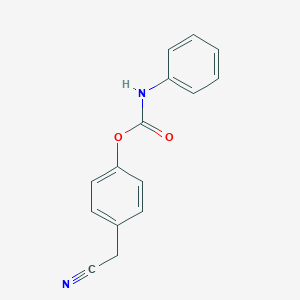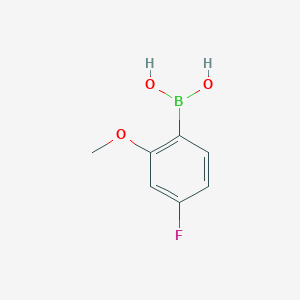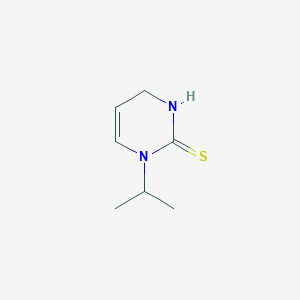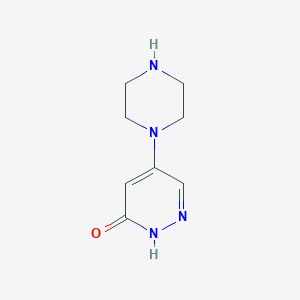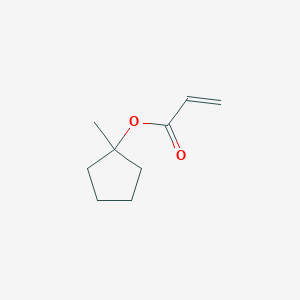
1-Methylcyclopentyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylcyclopentyl prop-2-enoate is an organic compound with the molecular formula C9H14O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methylcyclopentyl prop-2-enoate can be synthesized through the esterification of 1-methylcyclopentanol with acrylic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, helps in achieving the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methylcyclopentyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the enoate group to an alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The enoate group can participate in nucleophilic substitution reactions, forming different esters or amides depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Saturated alkanes.
Substitution: Various esters and amides.
Applications De Recherche Scientifique
1-Methylcyclopentyl prop-2-enoate has been studied for its role in drug development, particularly as an anticancer and anti-inflammatory agent. It has shown potential in preclinical studies, and clinical trials are ongoing to evaluate its safety and efficacy in humans. Additionally, it is used in the synthesis of photoresist materials for photolithography in the semiconductor industry .
Mécanisme D'action
The enoate group in 1-Methylcyclopentyl prop-2-enoate is highly reactive, allowing it to participate in numerous chemical transformations. The compound exerts its effects by interacting with molecular targets such as enzymes and receptors, leading to the modulation of various biochemical pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acrylate: Similar in structure but lacks the cyclopentyl group.
Ethyl acrylate: Similar in structure but has an ethyl group instead of a cyclopentyl group.
Cyclopentyl acrylate: Similar but lacks the methyl group on the cyclopentyl ring.
Uniqueness
1-Methylcyclopentyl prop-2-enoate is unique due to the presence of both a cyclopentyl ring and a methyl group, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications.
Propriétés
IUPAC Name |
(1-methylcyclopentyl) prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-8(10)11-9(2)6-4-5-7-9/h3H,1,4-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTUZLQBNYANGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)OC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571428 |
Source


|
| Record name | 1-Methylcyclopentyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178889-49-1 |
Source


|
| Record name | 1-Methylcyclopentyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
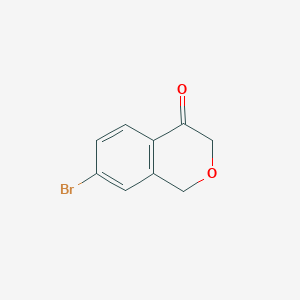
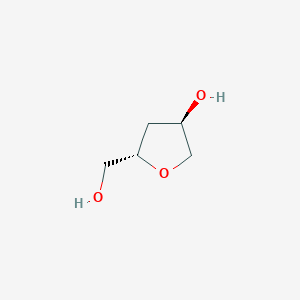
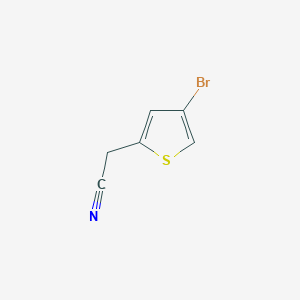


![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B62302.png)

